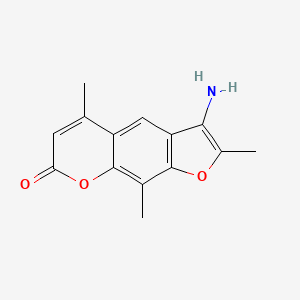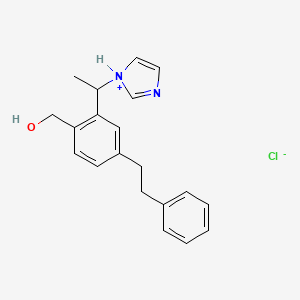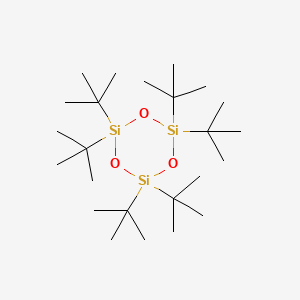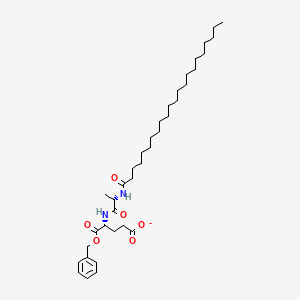
2-Pyridinecarboxylic acid, 3,6-dichloro-, mixt. with ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarboxylic acid, 3,6-dichloro-, mixt. with ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid is a chemical compound that combines two distinct molecules: 3,6-dichloro-2-pyridinecarboxylic acid and ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid. This compound is known for its applications in various fields, including agriculture and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-2-pyridinecarboxylic acid typically involves the chlorination of 2-pyridinecarboxylic acid. This reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction is usually performed in the presence of a catalyst to ensure high yield and selectivity .
((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid is synthesized through the reaction of 3,5,6-trichloro-2-pyridinol with chloroacetic acid. This reaction is typically conducted in an organic solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and environmental considerations. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Both components of the compound can undergo oxidation reactions. For example, 3,6-dichloro-2-pyridinecarboxylic acid can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Halogen atoms in the compounds can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Amino, thiol, and alkoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and pharmaceuticals .
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules. They are also used in the development of herbicides and pesticides .
Medicine
In medicine, derivatives of these compounds are explored for their therapeutic potential. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .
Industry
Industrially, these compounds are used in the formulation of herbicides and pesticides. They are effective in controlling broadleaf weeds and are used in agricultural practices to enhance crop yield .
Mecanismo De Acción
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, as herbicides, they inhibit the growth of weeds by interfering with essential biochemical pathways. They may inhibit enzymes involved in amino acid synthesis or disrupt cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Clopyralid: 3,6-dichloro-2-pyridinecarboxylic acid.
Picloram: 4-amino-3,5,6-trichloropicolinic acid.
Triclopyr: 3,5,6-trichloro-2-pyridinol.
Uniqueness
The uniqueness of 2-Pyridinecarboxylic acid, 3,6-dichloro-, mixt. with ((3,5,6-trichloro-2-pyridinyl)oxy)acetic acid lies in its combined properties. The mixture exhibits enhanced herbicidal activity and broader spectrum efficacy compared to individual components. This makes it a valuable tool in agricultural practices .
Propiedades
Número CAS |
77621-86-4 |
|---|---|
Fórmula molecular |
C13H7Cl5N2O5 |
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
3,6-dichloropyridine-2-carboxylic acid;2-(3,5,6-trichloropyridin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C7H4Cl3NO3.C6H3Cl2NO2/c8-3-1-4(9)7(11-6(3)10)14-2-5(12)13;7-3-1-2-4(8)9-5(3)6(10)11/h1H,2H2,(H,12,13);1-2H,(H,10,11) |
Clave InChI |
BEMBXDXLVANDEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Cl)C(=O)O)Cl.C1=C(C(=NC(=C1Cl)Cl)OCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)
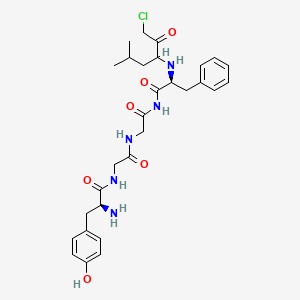
![3-{Benzyl[2-(4-chlorophenyl)-2-oxoethyl]amino}propanenitrile](/img/structure/B14432849.png)

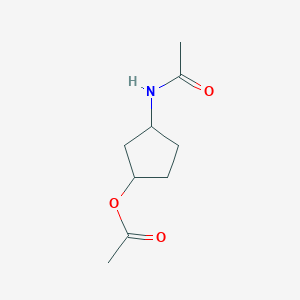
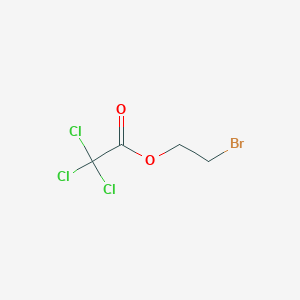
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
